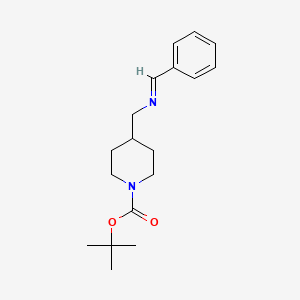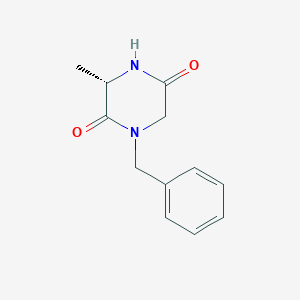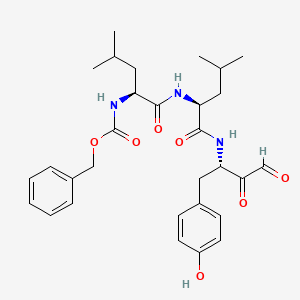
tert-Butyl 4-(benzylideneamino)methyl) piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 4-(benzylideneamino)methyl) piperidine-1-carboxylate, also known as TBAMP, is an organic compound belonging to the class of piperidine derivatives. It is a white-colored, crystalline solid that is soluble in water and organic solvents. TBAMP is widely used in various scientific research applications, such as in the synthesis of pharmaceuticals, in the synthesis of polymers, and in the study of chemical reactions. TBAMP has also been used as an intermediate in the synthesis of various drugs, including antibiotics, anti-inflammatory agents, and antiviral agents.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 4-(benzylideneamino)methyl) piperidine-1-carboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, in the synthesis of polymers, and in the study of chemical reactions. This compound has also been used as an intermediate in the synthesis of various drugs, including antibiotics, anti-inflammatory agents, and antiviral agents. In addition, this compound has been used in the synthesis of various other compounds, including dyes, pigments, and surfactants.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(benzylideneamino)methyl) piperidine-1-carboxylate is not well understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in learning and memory. This compound may also act as an inhibitor of monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. In addition, it has been found to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. This compound has also been found to have anti-inflammatory and antioxidant properties, as well as to inhibit the growth of certain types of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-Butyl 4-(benzylideneamino)methyl) piperidine-1-carboxylate has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive compound, making it a cost-effective choice for laboratory experiments. Additionally, it is relatively easy to synthesize, making it a convenient choice for laboratory experiments. However, this compound is a relatively reactive compound, making it difficult to store for long periods of time. In addition, this compound can be toxic if handled improperly, making it important to take proper safety precautions when working with the compound.
Zukünftige Richtungen
There are a number of potential future directions for research involving tert-Butyl 4-(benzylideneamino)methyl) piperidine-1-carboxylate. One possible direction is to further study the biochemical and physiological effects of the compound. Additionally, further research could be done to explore the potential applications of this compound in the synthesis of pharmaceuticals and other compounds. Finally, further research could be done to develop safer methods of handling this compound in laboratory experiments.
Synthesemethoden
Tert-Butyl 4-(benzylideneamino)methyl) piperidine-1-carboxylate is synthesized via a two-step process, beginning with the reaction of tert-butyl piperidine-1-carboxylate with benzylideneamine in the presence of a base. This reaction produces a tert-butyl piperidine-1-carboxylate derivative, which is then reacted with a base to form this compound. The reaction can be carried out in either an aqueous or an organic solvent. The reaction is typically carried out at room temperature, though higher temperatures may be used to increase the rate of reaction.
Eigenschaften
IUPAC Name |
tert-butyl 4-[(benzylideneamino)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-11-9-16(10-12-20)14-19-13-15-7-5-4-6-8-15/h4-8,13,16H,9-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAULXFJLBPDKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4-Fluoro-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318357.png)




![1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol](/img/structure/B6318394.png)



![Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318410.png)




